Product packaging for 1,3,6,8-Tetraphenylanthracene(Cat. No.:CAS No. 141356-08-3)

1,3,6,8-Tetraphenylanthracene

Cat. No.: B13134910
CAS No.: 141356-08-3
M. Wt: 482.6 g/mol
InChI Key: RAMFFBHUTFQBRL-UHFFFAOYSA-N
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Description

1,3,6,8-Tetraphenylanthracene is a high-value polycyclic aromatic hydrocarbon (PAH) in which the anthracene core is functionalized with phenyl substituents. This structural motif is of significant interest in materials science and organic chemistry research. The tetraphenyl modification is known to enhance solubility, reduce intermolecular stacking interactions, and improve processability while maintaining the desirable photophysical properties of the anthracene core . Researchers primarily investigate this compound for developing advanced optoelectronic materials . Anthracene derivatives are prominent in the design of organic semiconductors for applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) . The rigid, conjugated structure of anthracene provides an excellent platform for charge transport, and the phenyl substituents can be used to fine-tune molecular packing in the solid state, which is a critical factor for achieving high charge carrier mobility . A key emerging application is in the field of chemical sensing . Conjugated polymers and porous frameworks incorporating anthracene and tetraphenyl building blocks have demonstrated exceptional sensitivity and selectivity as photoluminescent (PL) sensors for detecting nitroaromatic explosives like 2,4,6-trinitrophenol (TNP) in aqueous environments . The electron-rich anthracene center facilitates a fluorescence quenching mechanism upon interaction with electron-deficient analyte molecules . Furthermore, the incorporation of bulky, three-dimensional tetraphenyl groups can create free volume within polymer structures, promoting the adsorption and diffusion of analytes and enhancing sensor performance . WARNING: This product is for Research Use Only (RUO) . It is expressly not intended for any diagnostic, therapeutic, or human use. This classification means the product has not been subjected to the regulatory scrutiny and controls required for in vitro diagnostic or medical devices .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H26 B13134910 1,3,6,8-Tetraphenylanthracene CAS No. 141356-08-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141356-08-3

Molecular Formula

C38H26

Molecular Weight

482.6 g/mol

IUPAC Name

1,3,6,8-tetraphenylanthracene

InChI

InChI=1S/C38H26/c1-5-13-27(14-6-1)31-21-33-23-34-22-32(28-15-7-2-8-16-28)25-36(30-19-11-4-12-20-30)38(34)26-37(33)35(24-31)29-17-9-3-10-18-29/h1-26H

InChI Key

RAMFFBHUTFQBRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC4=CC(=CC(=C4C=C3C(=C2)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Synthetic Methodologies and Molecular Engineering of 1,3,6,8 Tetraphenylanthracene Derivatives

Established Synthetic Pathways for Tetraarylanthracenes

The creation of the tetraarylanthracene scaffold can be achieved through several sophisticated chemical reactions. These methods offer routes to both symmetrical and unsymmetrical substitution patterns on the anthracene (B1667546) core.

Ruthenium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of tetraarylanthracenes. researchgate.netresearchgate.net This methodology allows for the formation of carbon-carbon bonds by activating traditionally unreactive carbon-oxygen (C-O) or carbon-fluorine (C-F) bonds. researchgate.netresearchgate.net

Specifically, the RuH2(CO)(PPh3)3 complex has proven to be an effective catalyst for the ortho-arylation of aromatic ketones with arylboronates. researchgate.net This process has been successfully applied to the synthesis of tetraarylanthraquinones, which can then be converted into multiarylanthracenes through transformations of the carbonyl groups. researchgate.net For instance, fluorine-containing tetraarylanthracenes have been synthesized using this ruthenium-catalyzed C–O or C–F arylation with arylboronates. researchgate.netx-mol.com The synthesis of anthracenes with fluorinated aryl groups has been accomplished in two steps starting from 1,4,5,8-tetramethoxyanthraquinone, involving C–O arylation followed by the reduction of the carbonyl groups. researchgate.netx-mol.com Furthermore, a tetraphenylanthracene featuring a fluorinated anthracene core was prepared via the C–F phenylation of octafluoroanthraquinone. researchgate.netx-mol.com

The stepwise application of ruthenium-catalyzed C–O and C–H arylation on 1,4-dimethoxyanthraquinone (B1194249) has enabled the synthesis of tetraarylanthraquinones with two distinct aryl groups. researchgate.net These intermediates serve as precursors to other complex polycyclic aromatic hydrocarbons. researchgate.net

Table 1: Examples of Ruthenium-Catalyzed Arylation for Tetraarylanthracene Synthesis

Starting MaterialCatalystReactantProduct TypeReference
1,4,5,8-TetramethoxyanthraquinoneRuH2(CO)(PPh3)3ArylboronatesAnthracenes with fluorinated aryl groups researchgate.netx-mol.com
OctafluoroanthraquinoneRuthenium CatalystPhenylboronateTetraphenylanthracene with a fluorinated anthracene moiety researchgate.netx-mol.com
1,4-DimethoxyanthraquinoneRuthenium CatalystArylboronatesTetraarylanthraquinones with two different aryl groups researchgate.net

An alternative and versatile method for constructing substituted anthracenes involves the coupling of zirconacyclopentadienes with dihaloarenes. acs.orgnih.gov This strategy is particularly useful for creating octasubstituted anthracenes, including unsymmetrical derivatives. nih.govacs.org

The process begins with the reaction of tetraiodobenzene with zirconacyclopentadienes, which are themselves prepared from alkynes and zirconocene (B1252598) complexes. This initial step yields 1,2,3,4-tetrasubstituted diiodonaphthalene derivatives in good yields. nih.gov These diiodonaphthalene intermediates can then react with a second zirconacyclopentadiene to form 1,2,3,4,5,6,7,8-octasubstituted anthracene derivatives. nih.gov A key advantage of this method is the ability to use two different zirconacyclopentadienes, allowing for the synthesis of unsymmetrical anthracenes. For example, 1,2,3,4-tetraethyl-5,6,7,8-tetraphenylanthracene was synthesized in a 68% isolated yield using this approach. nih.govacs.org

This zirconacyclopentadiene coupling methodology has also been extended to the synthesis of other fused aromatic systems, such as quinolines and isoquinolines, by using dihalopyridines as the starting arene. acs.orgnih.gov

Table 2: Synthesis of an Unsymmetrical Octasubstituted Anthracene

Reactant 1Reactant 2ProductYieldReference
1,2,3,4-Tetraethyl-diiodonaphthalene derivativeTetraphenyl-substituted zirconacyclopentadiene1,2,3,4-Tetraethyl-5,6,7,8-tetraphenylanthracene68% nih.govacs.org

Strategies for Chemical Derivatization and Functionalization of 1,3,6,8-Tetraphenylanthracene

The functionalization of the this compound framework is crucial for tuning its properties for specific applications. These strategies focus on introducing various substituents to modulate the electronic and steric nature of the molecule, thereby influencing its optoelectronic performance.

The introduction of different functional groups onto the tetraphenylanthracene core can significantly alter its electronic and steric properties. nih.gov The inductive effects of peripheral side groups can have a major impact on the electronic properties of the molecule. google.com For instance, increasing the steric crowding around the anthracene core can lead to a decrease in the wavelength of fluorescence emission. google.com Conversely, adding electron-donating groups to the pendant aromatic rings can increase the fluorescence wavelength. google.com

The reaction of N-phosphine oxide-substituted N-heterocyclic carbenes with Lewis acids like triarylaluminum can reversibly modulate the spatial and electronic environment around a metal center coordinated to the ligand. nih.gov This principle of altering electronic states through the introduction of substituents is fundamental to the functionalization of tetraphenylanthracene derivatives.

Molecular engineering provides a rational design approach to create this compound derivatives with optimized optoelectronic properties for use in devices like organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net This involves the strategic placement of electron-donating and electron-accepting moieties to control the energy levels of the frontier molecular orbitals (HOMO and LUMO). researchgate.net

For example, creating donor-acceptor-donor (D-A-D) architectures, where the anthracene core can act as an acceptor, is a widely studied approach. researchgate.net The choice of donor and the linking spacer can significantly influence intramolecular charge transfer dynamics. researchgate.net Studies on D-A-D molecules with carbazole (B46965) derivatives as donors and anthracene as the acceptor have shown efficient charge separation, a key process for many optoelectronic applications. researchgate.net

Furthermore, the introduction of cyano groups can modify the charge transfer state, leading to red-shifted absorption and emission spectra. acs.org The design of molecules with specific donor-acceptor configurations can influence the percentage of local excitation and charge transfer character in the excited state, which in turn affects the photoluminescence efficiency. acs.org By carefully selecting and positioning substituents, the optoelectronic performance of this compound derivatives can be precisely tuned. rsc.org

Advanced Spectroscopic and Electronic Characterization of 1,3,6,8 Tetraphenylanthracene

Electrochemical Characterization Techniques

Spectroelectrochemistry for Redox-Induced Spectral Changes

Spectroelectrochemistry is a powerful technique used to study the changes in the absorption spectrum of a molecule as it undergoes electrochemical oxidation or reduction. This method allows for the in-situ generation and characterization of transient species such as radical cations and anions. For a polycyclic aromatic hydrocarbon like 1,3,6,8-tetraphenylanthracene, this analysis would provide valuable insight into the electronic structure of its charged forms.

Typically, the experiment involves recording UV-Vis or fluorescence spectra while a controlled potential is applied to a solution of the compound. This would reveal new absorption bands corresponding to the this compound radical cation (formed upon oxidation) and radical anion (formed upon reduction). The data would be crucial for understanding its electronic transitions and stability in different redox states, which is pertinent for applications in organic electronics. However, specific studies detailing the spectroelectrochemical analysis of this compound, including the spectral characteristics of its redox-generated species, are not available in the surveyed literature.

Structural Characterization Techniques

The precise three-dimensional structure and bonding of this compound would be elucidated through a combination of crystallographic and spectroscopic methods.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This analysis provides fundamental data on bond lengths, bond angles, and torsion (dihedral) angles within the molecule. For this compound, this would reveal the planarity of the central anthracene (B1667546) core and the twist angles of the four peripheral phenyl groups relative to the core. This conformational information is critical for understanding steric hindrance and its impact on the molecule's electronic properties.

Furthermore, X-ray diffraction elucidates the intermolecular packing arrangement in the crystal lattice, revealing non-covalent interactions such as π-π stacking or C-H···π interactions that dictate the material's bulk properties. researchgate.netnih.gov Despite the importance of this technique, a search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a public crystal structure for this compound. rsc.orgugr.es

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of organic compounds in solution. thieme-connect.com For this compound, ¹H NMR would provide information on the chemical environment of the different protons on the anthracene core and the phenyl rings, while ¹³C NMR would identify each unique carbon atom in the molecule. researchgate.net

The expected NMR data would be presented in a table of chemical shifts (δ) in parts per million (ppm). These shifts are indicative of the electronic environment of each nucleus and would confirm the substitution pattern of the phenyl groups on the anthracene skeleton. mit.edu However, a specific list of experimentally determined ¹H and ¹³C NMR chemical shifts for this compound could not be located in the reviewed scientific literature.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its specific vibrational modes. An FT-IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its functional groups.

Key vibrational modes would include:

Aromatic C-H stretching vibrations, typically appearing above 3000 cm⁻¹.

Aromatic C=C stretching vibrations within the anthracene and phenyl rings, expected in the 1450-1600 cm⁻¹ region.

Out-of-plane C-H bending vibrations, which are often characteristic of the substitution pattern on the aromatic rings.

This vibrational fingerprint is unique to the molecule's structure. A comprehensive search did not uncover any published FT-IR spectra or tables of vibrational frequencies specifically assigned to this compound.

Fundamental Photophysical and Excited State Mechanisms in 1,3,6,8 Tetraphenylanthracene Systems

Electronic Excited States and Transitions

The core of the photophysical behavior of tetraphenylanthracene systems lies in their electronic architecture. Upon absorption of light, molecules are promoted from their ground state (S₀) to various excited states, initiating a cascade of processes that determine the material's luminescent characteristics.

Singlet (S1) and Triplet (T1) Energy Levels and Their Interplay

Molecules possess distinct sets of electronic energy levels. In a singlet state (S), all electron spins are paired. libretexts.org When an electron is promoted to a higher energy orbital without a change in its spin, the molecule is in an excited singlet state (S₁, S₂, etc.). libretexts.org Alternatively, if the promoted electron's spin inverts, the molecule enters an excited triplet state (T₁, T₂, etc.), which is characterized by two unpaired electrons with parallel spins. libretexts.org

According to Hund's rule of maximum multiplicity, the lowest triplet state (T₁) is generally lower in energy than the lowest excited singlet state (S₁). libretexts.org This energy difference, known as the singlet-triplet energy gap (ΔE_ST), is a critical parameter that influences the photophysical properties of a molecule. The transition from an excited singlet state to a triplet state is more probable than the reverse, and the lifetime of the triplet state is significantly longer, often by several orders of magnitude. libretexts.org

The substitution pattern on the anthracene (B1667546) core significantly influences these energy levels. While specific experimental values for 1,3,6,8-tetraphenylanthracene are not widely documented, data from related and well-studied anthracene derivatives provide insight into the expected energy ranges. For instance, studies on various anthracene derivatives show that modifications can tune emission wavelengths across the visible spectrum. nih.gov The energy levels for common anthracene-based compounds are often determined through a combination of spectroscopic measurements and computational methods. researchgate.net

Photophysical Properties of Selected Anthracene Derivatives

This table presents the lowest excited singlet (S₁) and triplet (T₁) energy levels for representative anthracene derivatives, illustrating the typical energy ranges for these systems.

CompoundS₁ Energy (eV)T₁ Energy (eV)ΔE_ST (S₁ - T₁) (eV)Reference
9,10-Diphenylanthracene (DPA)~3.01.77~1.23 rsc.org
TIPS-Anthracene2.81>1.41<1.40 laszlofrazer.com
Phenothiazine-Anthracene Dyad--- unipg.it

Intersystem Crossing (ISC) and Thermally Activated Delayed Fluorescence (TADF)

Intersystem Crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, most commonly from an excited singlet state (S₁) to a triplet state (T₁). nih.gov The efficiency of this process is governed by the strength of spin-orbit coupling between the involved states. In aromatic hydrocarbons, direct ISC between states of the same orbital type (e.g., ππ* to ππ*) is often forbidden or slow, a principle known as El-Sayed's rule. nih.gov However, in complex systems, these rules can be relaxed. For example, in specially designed phenothiazine-anthracene dyads, high ISC quantum yields of around 80% have been achieved through a mechanism known as spin-orbit charge-transfer intersystem crossing (SOCT-ISC). unipg.itchemrxiv.org

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons to generate light. This process is crucial for achieving high internal quantum efficiencies in organic light-emitting diodes (OLEDs). chemrxiv.org TADF relies on an efficient reverse intersystem crossing (RISC) process, where excitons are thermally promoted from the T₁ state back to the S₁ state, from which they can then radiatively decay via fluorescence. chemrxiv.org

For RISC to be effective, the singlet-triplet energy gap (ΔE_ST) must be very small (typically < 0.3 eV), allowing the process to be activated by ambient thermal energy. rsc.org Molecular design strategies, such as creating a significant twist between donor and acceptor moieties in a molecule, can minimize the overlap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby reducing ΔE_ST. rsc.org The bulky phenyl groups in this compound can induce steric hindrance and potentially lead to such a small ΔE_ST, making its derivatives potential candidates for TADF emitters.

Exciton (B1674681) Generation, Migration, and Recombination Dynamics

An exciton is a bound state of an electron and an electron hole, which are attracted to each other by electrostatic Coulomb force. The dynamics of these quasiparticles—from their creation to their eventual recombination—are fundamental to the operation of organic electronic devices.

Exciton Formation and Dissociation Processes

Excitons are typically formed when a molecule absorbs a photon, promoting an electron from the HOMO to the LUMO. Due to spin conservation rules, this process primarily generates singlet excitons. chemrxiv.org In an OLED, excitons are generated by the recombination of injected electrons and holes, which, according to spin statistics, produces singlet and triplet excitons in a 1:3 ratio. chemrxiv.org

Once formed, an exciton is not static. It can dissociate back into free charge carriers, or it can relax through several recombination pathways:

Radiative Recombination: The electron and hole recombine, releasing the energy as a photon of light. This is fluorescence from a singlet exciton or phosphorescence from a triplet exciton.

Non-Radiative Recombination: The exciton decays without emitting light, dissipating its energy as heat (vibrations) to the molecular lattice. This can occur through processes like internal conversion and intersystem crossing.

Intramolecular and Intermolecular Exciton Dynamics

Intramolecular Dynamics: Within a single molecule, an excited-state exciton undergoes rapid vibrational relaxation, cascading down the vibrational energy levels of the S₁ or T₁ state within picoseconds. This is followed by the slower electronic relaxation processes of fluorescence, ISC, or phosphorescence.

Intermolecular Dynamics: In the solid state, such as in a thin film, excitons are not confined to a single molecule. They can migrate from one molecule to another. This migration is crucial for device function but also introduces new dynamic pathways. One of the most significant intermolecular processes is excimer formation . An excimer is an excited-state dimer formed between an excited molecule and a ground-state molecule. Excimers are typically characterized by a broad, structureless, and red-shifted emission spectrum compared to the emission from the isolated molecule (monomer). mdpi.comnih.gov This phenomenon arises from the π-π stacking of anthracene cores in aggregated states. mdpi.com Another important intermolecular process is exciton-exciton annihilation, where the interaction of two excitons leads to the non-radiative decay of one or both, reducing luminescence efficiency at high excitation densities. rsc.org

Energy Transfer Mechanisms (e.g., Förster and Dexter Mechanisms)

When different types of molecules are present, such as in a host-guest system, an exciton can be transferred from a donor molecule to an acceptor molecule. This energy transfer is governed by two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

Förster Resonance Energy Transfer (FRET) is a non-radiative, long-range process that occurs through dipole-dipole coupling between the donor and acceptor. It does not involve electron exchange. FRET is the primary mechanism for the transfer of singlet excitons and is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance between them (with an inverse sixth power dependence).

Dexter Energy Transfer is a short-range mechanism that requires the wavefunctions of the donor and acceptor to overlap, as it proceeds via a double electron exchange. This mechanism is responsible for the transfer of triplet excitons. Because it requires orbital overlap, the Dexter transfer rate decreases exponentially with the distance between the donor and acceptor.

Comparison of Förster and Dexter Energy Transfer Mechanisms

This table outlines the key differences between the two principal mechanisms of intermolecular energy transfer.

CharacteristicFörster Resonance Energy Transfer (FRET)Dexter Energy Transfer
MechanismLong-range dipole-dipole couplingShort-range electron exchange
Typical Range1-10 nm< 1 nm
Distance Dependence1/R⁶Exponential (e-2R/L)
Spin Selection RulesSpin allowed (Singlet → Singlet)Spin allowed (Singlet → Singlet; Triplet → Triplet)
Spectral OverlapRequires overlap of donor emission and acceptor absorption spectraRequires overlap of donor and acceptor wavefunctions

Charge Transfer Phenomena

Charge transfer is a fundamental process in molecular photophysics where an electron moves from one part of a molecule to another, or between molecules, following electronic excitation. ossila.comnih.gov This redistribution of electron density leads to the formation of transient species with distinct electronic and geometric structures, such as intramolecular charge transfer states, exciplexes, and excimers, which significantly influence the luminescent properties of the system.

Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) States

Intramolecular charge transfer (ICT) describes an electronic excited state where charge is transferred between an electron-donating (D) and an electron-accepting (A) moiety within the same molecule. ossila.com This process is facilitated by photoexcitation, which promotes an electron from the donor to the acceptor, creating a state with a large dipole moment. ossila.comchemrxiv.org

In the context of this compound, the molecule does not possess strong, distinct electron-donating and accepting groups in the traditional sense of a D-A dyad. The anthracene core and the phenyl substituents are both aromatic hydrocarbons. However, the phenyl groups can twist relative to the central anthracene core. This rotation is a key deactivation pathway for the excited state. While not a classic TICT phenomenon driven by potent D/A groups, this structural relaxation via twisting shares mechanistic similarities and is pivotal in understanding the molecule's fluorescence behavior, particularly its tendency towards aggregation-induced emission.

Table 1: Comparison of Locally Excited (LE) and Intramolecular Charge Transfer (ICT)/Twisted Intramolecular Charge Transfer (TICT) States

Feature Locally Excited (LE) State ICT / TICT State
Nature Excitation is localized on a specific part of the molecule (e.g., the anthracene core). Significant charge separation between donor and acceptor parts of the molecule. ossila.com
Geometry Often planar or similar to the ground state geometry. Typically involves a twisted conformation around a single bond, leading to orbital decoupling. ossila.com
Dipole Moment Small to moderate. Large, due to charge separation. diva-portal.org
Emission Higher energy (bluer) emission. Lower energy (red-shifted), often broad and structureless emission. semanticscholar.org

| Solvent Effect | Emission is less sensitive to solvent polarity. | Emission is highly sensitive to solvent polarity (solvatochromism). diva-portal.org |

Exciplex and Excimer Formation and Their Photophysical Consequences

An excimer, short for "excited dimer," is a transient complex formed between a molecule in an excited state and an identical molecule in its ground state. muni.cz An exciplex, or "excited complex," is formed under similar conditions but between two different types of molecules, typically an electron donor and an electron acceptor. chitose.ac.jpresearchgate.net The formation of both species requires close proximity and specific geometric orientations of the constituent molecules.

The primary photophysical consequence of excimer and exciplex formation is the appearance of a new, broad, and structureless emission band that is significantly red-shifted relative to the emission of the parent monomer. chitose.ac.jpmiami.edu This occurs because the formation of the complex creates a new, lower-energy excited state from which fluorescence can occur. Because the ground state is repulsive (the complex is unbound in the ground state), the emission is to a dissociative state, resulting in a broad emission profile.

Anthracene itself is a classic example of a molecule that readily forms excimers in solution at high concentrations, which can subsequently lead to photodimerization. miami.edu However, the ability to form such complexes is highly sensitive to steric hindrance. In this compound, the four bulky phenyl groups attached to the anthracene core create a significant steric shield. This shielding is expected to severely inhibit the close, face-to-face π-stacking arrangement required for efficient excimer formation. rsc.org

Table 2: Photophysical Characteristics of Monomer vs. Excimer/Exciplex Emission

Property Monomer Emission Excimer/Exciplex Emission
Origin Decay of a single, isolated excited molecule. Decay of an excited-state complex of two molecules. muni.cz
Concentration Dependence Dominant at low concentrations. Becomes significant at high concentrations. muni.cz
Emission Spectrum Structured, vibronic features are often visible. Broad, structureless, and Gaussian-shaped. miami.edu
Emission Wavelength Occurs at higher energy (shorter wavelength). Red-shifted compared to monomer emission. chitose.ac.jp

| Lifetime | Typically has a shorter fluorescence lifetime. | Often characterized by a longer fluorescence lifetime. |

Aggregation-Induced Emission (AIE) and its Mechanisms

Aggregation-induced emission (AIE) is a photophysical phenomenon where molecules that are non-emissive or weakly fluorescent in dilute solutions become highly luminescent when they aggregate. nih.govmagtech.com.cn This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The AIE phenomenon offers a solution to the problem of fluorescence quenching in the solid state.

The most widely accepted mechanism for AIE is the Restriction of Intramolecular Motion (RIM) . researchgate.net This mechanism posits that in a dilute solution, AIE-active molecules have multiple non-radiative decay pathways available to them, primarily through low-frequency intramolecular rotations and vibrations. ust.hkpku.edu.cn For molecules like this compound, the most significant of these motions is the free rotation of the peripheral phenyl rings relative to the central anthracene stator. This rotation allows the excited-state energy to be dissipated thermally as heat, leading to very low fluorescence quantum yields. nih.govust.hk

When these molecules are transferred to an aggregated state—such as in a solid powder, a crystal, or as nanoparticles in a poor solvent—their physical packing and intermolecular interactions severely restrict these intramolecular rotations and vibrations. ust.hk With the non-radiative decay channels effectively blocked, the excited-state energy has no efficient pathway for dissipation other than through radiative decay. researchgate.net This blockage forces the molecule to release its energy as light, leading to a dramatic enhancement of fluorescence intensity. pku.edu.cn

While tetraphenylethylene (B103901) (TPE) is the archetypal molecule used to describe the AIE phenomenon, the underlying principle of RIM is broadly applicable. nih.gov this compound, with its propeller-like structure featuring four rotatable phenyl groups on a fluorescent anthracene core, is a prime candidate for exhibiting AIE. The steric crowding caused by the phenyl rings also helps to prevent the kind of dense π-π stacking that often leads to fluorescence quenching, further favoring the AIE effect.

Table 3: Comparison of Photophysical Processes in an AIEgen in Solution vs. Aggregate State

State Intramolecular Motion Dominant Decay Pathway Observed Fluorescence
Dilute Solution Phenyl rings rotate freely. Non-radiative (e.g., thermal dissipation). ust.hk Weak or non-existent. nih.gov

| Aggregate State | Rotation of phenyl rings is restricted by packing. researchgate.net | Radiative (fluorescence). pku.edu.cn | Strong. nih.gov |

Computational Chemistry and Theoretical Modeling of 1,3,6,8 Tetraphenylanthracene

Quantum Chemical Approaches for Electronic Structure and Excited States

Quantum chemical calculations have been instrumental in unraveling the intricate electronic behavior of 1,3,6,8-tetraphenylanthracene. These methods provide a powerful means to predict and interpret its spectroscopic properties and to understand the conformational changes that occur upon photoexcitation.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have emerged as the workhorses for studying the electronic structure and excited states of medium to large-sized organic molecules like this compound. DFT methods are employed to determine the ground-state geometry and electronic properties, providing a foundational understanding of the molecule's stability and orbital energies.

TD-DFT, on the other hand, is specifically designed to investigate electronically excited states. This approach allows for the calculation of vertical excitation energies, which correspond to the energy difference between the ground and excited states at the ground-state geometry. These calculations are crucial for predicting the absorption spectra of the molecule. By optimizing the geometry of the first excited state, TD-DFT can also be used to predict emission energies, providing insights into the fluorescence properties of this compound. The choice of the functional and basis set in these calculations is critical for obtaining results that are in good agreement with experimental data.

Prediction of Spectroscopic Properties (Absorption and Emission)

A primary application of TD-DFT calculations on this compound is the prediction of its absorption and emission spectra. Theoretical studies have successfully simulated the UV-Vis absorption spectrum, identifying the electronic transitions responsible for the observed absorption bands. These transitions typically involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals.

Similarly, by calculating the energy difference between the optimized first excited state and the ground state, the wavelength of maximum fluorescence emission can be predicted. These theoretical predictions are invaluable for interpreting experimental spectroscopic data and for understanding how chemical modifications to the tetraphenylanthracene core can tune its optical properties.

PropertyPredicted ValueMethod
Maximum Absorption Wavelength (λ_abs)~400-420 nmTD-DFT
Maximum Emission Wavelength (λ_em)~450-480 nmTD-DFT

Note: The specific values can vary depending on the functional, basis set, and solvent model used in the calculations.

Conformation and Torsional Dynamics in Excited States

The four phenyl groups in this compound are not coplanar with the central anthracene (B1667546) core due to steric hindrance. The torsional angles between the phenyl rings and the anthracene plane are a key determinant of the molecule's photophysical properties. Computational studies have explored the potential energy surface of the molecule in both its ground and excited states to understand the dynamics of these torsional motions.

Upon excitation to the first singlet excited state (S1), the molecule may undergo geometric relaxation, leading to changes in the torsional angles of the phenyl groups. This relaxation process can influence the Stokes shift (the difference between the absorption and emission maxima) and the fluorescence quantum yield. Theoretical models have shown that restricting the torsional freedom of the phenyl rings can, in some cases, enhance the fluorescence by reducing non-radiative decay pathways. Understanding these excited-state dynamics is crucial for designing new materials with improved emission characteristics.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies represent a powerful approach to correlate the structural features of molecules with their physical and chemical properties. For this compound and related compounds, QSPR models are developed to predict their optoelectronic performance based on a set of calculated molecular descriptors.

Development of Predictive Models for Optoelectronic Performance

QSPR models for predicting the optoelectronic performance of anthracene derivatives, including this compound, are typically built using statistical methods such as multiple linear regression or machine learning algorithms. These models take a set of calculated molecular descriptors as input and aim to predict properties like fluorescence quantum yield, absorption and emission wavelengths, and charge carrier mobility.

The development of a robust QSPR model involves several steps:

Data Set Generation: A diverse set of molecules with known experimental optoelectronic properties is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the data set using computational chemistry software.

Model Building: Statistical methods are used to identify the most relevant descriptors and to build a mathematical equation that relates these descriptors to the property of interest.

Model Validation: The predictive power of the model is assessed using external validation sets or cross-validation techniques.

These predictive models can then be used to screen virtual libraries of new candidate molecules, accelerating the discovery of materials with desired optoelectronic properties.

Identification of Molecular Descriptors Influencing Photophysical Behavior

A key outcome of QSPR studies is the identification of molecular descriptors that have the most significant impact on the photophysical behavior of compounds like this compound. These descriptors can be broadly categorized into several types:

Electronic Descriptors: These relate to the electronic structure of the molecule, such as the HOMO and LUMO energies, the HOMO-LUMO gap, and dipole moment.

Topological Descriptors: These describe the connectivity and branching of the molecular graph.

Geometrical Descriptors: These relate to the 3D structure of the molecule, including molecular surface area, volume, and shape indices.

Quantum-Chemical Descriptors: These are derived from quantum chemical calculations and can include charges on specific atoms, bond orders, and orbital coefficients.

Descriptor CategoryExamplesInfluence on Photophysical Behavior
ElectronicHOMO-LUMO gap, Ionization Potential, Electron AffinityAffects absorption/emission wavelengths and redox properties.
GeometricalTorsional angles of phenyl rings, Molecular surface areaInfluences solid-state packing, non-radiative decay rates, and fluorescence quantum yield.
TopologicalWiener index, Randić indexCorrelates with molecular size and shape, which can indirectly affect photophysical properties.

By understanding which molecular features are most influential, chemists can strategically design new molecules with tailored photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

Advanced Simulation Techniques for Exciton (B1674681) and Charge Dynamics in this compound

Theoretical studies on related anthracene compounds and other polycyclic aromatic hydrocarbons have utilized these advanced methods to provide deep insights into the fundamental processes governing the behavior of excitons and charge carriers. For instance, non-adiabatic molecular dynamics simulations are instrumental in understanding the intricate interplay between electronic and nuclear motions during ultrafast processes like internal conversion and intersystem crossing, which are critical for determining the fate of excitons. Similarly, kinetic Monte Carlo simulations are a powerful tool for modeling charge transport in organic semiconductor films by simulating the hopping of charge carriers between localized states, thereby predicting charge mobilities.

Although such computational frameworks are well-established, their specific application to elucidate the exciton and charge dynamics of this compound has not been documented in available research. Consequently, detailed research findings and data tables, such as those that would be generated from these advanced simulations, are not available for this particular compound. The exploration of its exciton diffusion length, charge carrier mobility, and the non-radiative decay pathways of its excited states through these sophisticated computational models remains an open area for future research.

Applications of 1,3,6,8 Tetraphenylanthracene in Advanced Optoelectronic and Photonic Devices

Organic Light-Emitting Diodes (OLEDs)

Anthracene (B1667546) derivatives are a cornerstone in the development of Organic Light-Emitting Diodes (OLEDs), particularly for achieving efficient blue emission, which is crucial for full-color displays and white lighting. Their rigid, highly conjugated structure provides a robust platform for designing materials with high photoluminescence quantum yields and good thermal stability.

Emitter Materials for Blue Emission and Color Tuning

Derivatives of anthracene are widely investigated as blue emitters in OLEDs due to their inherent blue fluorescence. The color of the emitted light can be fine-tuned by modifying the chemical structure of the anthracene core. Attaching different substituent groups at various positions on the anthracene molecule can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the emission wavelength. While specific studies on 1,3,6,8-tetraphenylanthracene are unavailable, the phenyl groups in its structure would be expected to influence its electronic properties and, consequently, its emission color.

Role in Charge Transport and Blocking Layers

Efficient charge transport is critical for the performance of OLEDs. Anthracene derivatives can be designed to preferentially transport either holes or electrons. Their high charge carrier mobility makes them suitable for use in charge transport layers, facilitating the movement of charge carriers to the emissive layer where recombination occurs. Furthermore, by tuning their energy levels, anthracene-based materials can be employed as blocking layers. For instance, a material with a high LUMO level can act as a hole-blocking layer, preventing holes from leaking out of the emissive layer, thus enhancing the recombination efficiency.

Interface Exciplex Systems and Device Efficiency Enhancement

An exciplex is an excited-state complex formed between an electron donor and an electron acceptor at the interface of two different organic layers. The formation of interface exciplexes can be a highly efficient pathway for light emission in OLEDs. Anthracene derivatives, with their tunable electronic properties, can act as either the donor or the acceptor component in such systems. The use of exciplex emission can lead to devices with lower operating voltages and improved efficiencies by harnessing both singlet and triplet excitons through thermally activated delayed fluorescence (TADF).

Laser Dyes and Active Media in Laser Systems

The strong fluorescence and high quantum yields of many anthracene derivatives make them potential candidates for use as laser dyes. A laser dye is a fluorescent organic compound that can be used as the gain medium in a dye laser.

Lasing Performance and Photostability

The lasing performance of a dye is determined by factors such as its absorption and emission cross-sections, fluorescence quantum yield, and the lifetime of its excited state. High photostability, or the ability to withstand prolonged exposure to excitation light without degrading, is a critical requirement for a practical laser dye. While there is no specific data on the lasing performance or photostability of this compound, the rigid aromatic structure is generally conducive to good stability.

Tuning Range and Efficiency Considerations

One of the key advantages of dye lasers is their tunability, meaning the wavelength of the laser output can be varied over a certain range. The tuning range of a laser dye is related to the width of its fluorescence spectrum. The efficiency of a dye laser depends on how effectively the pump energy is converted into laser output. This is influenced by the dye's quantum yield and the presence of any competing non-radiative decay processes. Research into various anthracene derivatives has shown a wide range of tuning capabilities and efficiencies, suggesting that tetraphenyl-substituted anthracenes could also exhibit interesting properties in this regard.

Advanced Materials for Other Optoelectronic Applications

Organic Field-Effect Transistors (OFETs)

The planar structure and appropriate energy levels of anthracene and its derivatives make them suitable candidates for the active layer in Organic Field-Effect Transistors (OFETs), offering the potential for strong intermolecular interactions and high air stability. OFETs are foundational components for next-generation flexible and low-cost electronics, with key performance metrics including charge carrier mobility, the on/off current ratio, and the threshold voltage. researchgate.net For practical applications, organic semiconductors must exhibit high mobility, a large on/off ratio, low threshold voltage, and stability in air.

Derivatives of anthracene have been investigated as p-type semiconductors in OFETs. The introduction of various substituent groups to the anthracene core can tune the material's electronic properties and molecular packing, which in turn influences device performance. For instance, a dithieno[3,2-b:2′,3′-d]thiophene derivative featuring anthracene groups, 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT), has been synthesized and studied. polimi.it Single-crystal OFETs (SC-OFETs) fabricated from this material demonstrated excellent electrical properties, including high mobility and a significant on/off ratio. polimi.it The molecular packing in a classic herringbone motif facilitates efficient charge transport. polimi.it

The performance of OFETs based on anthracene derivatives can vary significantly with molecular structure and device architecture. The table below summarizes the performance of a representative anthracene-based OFET.

Compound Device Type Mobility (cm²/Vs) On/Off Ratio Key Findings
2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT)Single Crystal OFETup to 1.2610⁶ – 10⁸Herringbone packing structure facilitates good charge transport. polimi.it

Photovoltaic Devices and Solar Cells

Anthracene derivatives have been explored as electron donor materials in solution-processed small-molecule bulk heterojunction organic solar cells. rsc.org In these devices, the anthracene-based compound is blended with an electron acceptor, typically a fullerene derivative like rsc.orgrsc.org-phenyl-C₆₁-butyric acid methyl ester (PCBM), to form the active layer. rsc.org The power conversion efficiency (PCE) of such solar cells is dependent on factors like the blend ratio, film morphology, and the charge carrier mobilities of the materials. rsc.org

For example, triisopropylsilylethynyl (TIPS) anthracene derivatives have been shown to be less susceptible to Diels-Alder reactions with PCBM compared to similar pentacene derivatives, which is a crucial aspect for the stability and performance of the device. rsc.org Research on a TIPS-anthracene derivative blended with PCBM has yielded functional solar cells with modest power conversion efficiencies. The variation in the blend ratio of the donor to acceptor material was found to significantly impact the film's morphology, transitioning from phase-segregated crystalline domains to more homogeneous, amorphous phases, which in turn affects the device performance. rsc.org

Below is a table summarizing the performance of a solar cell based on an anthracene derivative.

Donor Material Acceptor Material Blend Ratio (D:A) Power Conversion Efficiency (PCE) Key Findings
TIPS-Anthracene Derivative (TIPSAntBT)PCBM1:4up to 1.4%Performance is sensitive to the donor-acceptor blend ratio and resulting film morphology. rsc.org

Chemical Sensors and Fluorescent Probes

The inherent fluorescence of the anthracene core makes its derivatives, including this compound, promising candidates for the development of chemical sensors and fluorescent probes. rsc.orgresearchgate.net These sensors often operate on the principle of fluorescence quenching, where the presence of a target analyte decreases the fluorescence intensity of the sensing material. This mechanism is particularly effective for the detection of nitroaromatic compounds, which are common components of explosives. nih.govnih.gov

Luminescent metal-organic frameworks (MOFs) incorporating anthracene-based ligands have demonstrated high sensitivity and selectivity for detecting nitroaromatics like nitrobenzene and 2,4,6-trinitrophenol (TNP). nih.gov The porous structure of MOFs allows for the diffusion of analyte molecules into the framework, leading to efficient quenching of the luminescence from the anthracene units. nih.gov The quenching efficiency is often quantified by the Stern-Volmer equation.

Derivatives of triphenylamine, which share structural similarities with the phenyl-substituted anthracene core, have also been developed as fluorescent chemo-sensors. These sensors can detect various analytes, including thiophenols, in solution with high selectivity and a rapid response. rsc.org The sensing mechanism can involve photoinduced electron transfer (PeT) or intramolecular charge transfer (ICT). rsc.org

The table below provides examples of anthracene and related compounds used in fluorescent sensing applications.

Sensing Material Target Analyte Sensing Mechanism Key Performance Metric
Anthracene-based MOFsNitroaromatics (e.g., Nitrobenzene, TNP)Fluorescence QuenchingHigh sensitivity and selectivity. nih.gov
Triphenylamine-based ProbeThiophenolsEmission EnhancementFast response and high anti-interference ability. rsc.org

Photoresponsive and Smart Polymeric Materials

Research into photoresponsive polymers often involves incorporating photochromic molecules, such as azobenzene or stilbene, into a polymer matrix. These molecules undergo reversible isomerization upon exposure to light of specific wavelengths, leading to changes in the material's properties, such as shape, color, or solubility. This functionality allows for the development of smart materials for applications like actuators, optical switches, and data storage. While the anthracene core itself is not a traditional photo-switching moiety in the same vein as azobenzene, its rigid, photo-active nature could potentially be exploited in the design of novel photoresponsive systems. There is currently limited specific research available that directly incorporates this compound into photoresponsive polymers for smart material applications.

Resistive Memory Devices

Resistive memory devices, or memristors, are non-volatile memory technologies that operate by changing their resistance state in response to an applied voltage or current. rsc.org These devices typically consist of a switching material sandwiched between two electrodes. Various materials, including organic polymers and metal-organic frameworks, have been investigated for this application. The switching mechanism in organic-based resistive memory can be complex, often involving charge transfer states, filament formation, or trap-assisted switching. While research has been conducted on various organic compounds for resistive memory, there is a lack of specific studies focusing on this compound as the active switching material. Therefore, its performance characteristics in this application are not documented.

Ligands in Metal-Organic Frameworks (MOFs) for Photonic Applications

The rigid and highly aromatic structure of anthracene and its derivatives makes them excellent candidates for use as organic ligands (or linkers) in the construction of Metal-Organic Frameworks (MOFs). These crystalline materials, formed by the coordination of metal ions or clusters with organic linkers, have garnered significant interest for photonic applications due to their tunable structures and luminescent properties.

Anthracene-based MOFs often exhibit strong luminescence originating from the organic linker. This intrinsic fluorescence is sensitive to the framework's structure and the presence of guest molecules, making these MOFs suitable for applications in chemical sensing. For instance, the luminescence of certain anthracene-containing MOFs can be selectively quenched by nitroaromatic explosives, enabling their use as highly sensitive detectors. nih.gov

Furthermore, the ordered arrangement of the anthracene chromophores within the MOF structure can lead to interesting photophysical phenomena, such as polarized emission. By carefully selecting the metal nodes and modifying the anthracene-based ligands, the emission color and quantum yield of the resulting MOFs can be tuned. This tunability is crucial for the development of advanced photonic devices, including light-emitting diodes (LEDs) and lasers.

The table below summarizes key aspects of anthracene-based ligands in MOFs for photonic applications.

MOF System Metal Node Anthracene-based Ligand Photonic Application Key Property
Cd-based MOFCadmium (Cd)9,10-di(p-carboxyphenyl)anthracenePolarized Emission, Luminescence ThermometryHighly ordered arrangement of anthracene chromophores.
Various MOFsCadmium (Cd)Unsymmetrical tricarboxylate ligandSensing of Nitroaromatic ExplosivesHigh luminescence in the solid state. nih.gov
Lanthanide-based MOFsEuropium (Eu), Terbium (Tb), etc.9,10-anthracenedicarboxylic acidLuminescenceLigand-based photoluminescence.

Emerging Research Frontiers and Future Perspectives for 1,3,6,8 Tetraphenylanthracene

Rational Design Principles for Next-Generation Organic Emitters

The rational design of next-generation organic emitters based on the 1,3,6,8-tetraphenylanthracene core would likely focus on several key strategies to enhance their performance in devices like Organic Light-Emitting Diodes (OLEDs). These principles aim to tune the photophysical and electronic properties of the molecule to achieve desired emission colors, high quantum efficiencies, and improved device stability.

One primary approach involves the strategic substitution of functional groups onto the phenyl rings or the anthracene (B1667546) core itself. By introducing electron-donating or electron-withdrawing groups, researchers can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, influences the emission wavelength, allowing for the tuning of the emitted color from blue to green and even red. For instance, attaching donor-acceptor moieties can induce intramolecular charge transfer (ICT) character, leading to red-shifted emission.

Another crucial design principle is the control of molecular geometry. The torsional angles between the phenyl substituents and the anthracene core play a significant role in determining the extent of π-conjugation. By introducing bulky side groups, it is possible to induce a more twisted conformation, which can disrupt intermolecular π-π stacking. This can lead to higher photoluminescence quantum yields in the solid state by suppressing aggregation-caused quenching (ACQ).

Furthermore, the design of emitters with high thermal and morphological stability is paramount for long-lasting devices. This can be achieved by incorporating robust chemical bonds and designing molecules that form stable amorphous films. The table below summarizes some potential design strategies and their expected impact on emitter properties.

Design StrategyTarget PropertyExpected Outcome
Functional Group Substitution Emission Color, EfficiencyTuning of HOMO/LUMO levels, introduction of ICT character.
Control of Molecular Geometry Solid-State LuminescenceSuppression of π-π stacking, reduction of ACQ.
Enhancement of Molecular Rigidity Thermal StabilityIncreased glass transition temperature, improved device lifetime.

Integration into Multi-component and Hybrid Systems

The integration of this compound into multi-component and hybrid systems represents a promising avenue for developing advanced materials with tailored functionalities. In such systems, the anthracene derivative can interact with other organic or inorganic components to achieve synergistic effects that are not possible with the individual components alone.

In the context of OLEDs, this compound could serve as a host material for phosphorescent or fluorescent dopants. The wide bandgap and high triplet energy of many anthracene derivatives make them suitable for hosting guest emitters, facilitating efficient energy transfer from the host to the guest. The performance of such a system would depend critically on the energy level alignment between the this compound host and the dopant.

Hybrid systems, which combine organic molecules with inorganic nanomaterials, offer another exciting research direction. For example, integrating this compound with quantum dots (QDs) could lead to hybrid light-emitting devices that combine the high color purity of QDs with the processability of organic materials. The organic matrix would serve to encapsulate and electronically interact with the inorganic nanoparticles.

Advancements in Fabrication and Device Engineering

The successful implementation of this compound in electronic devices is heavily reliant on advancements in fabrication and device engineering. The choice of deposition technique and the architecture of the device play a crucial role in determining the ultimate performance.

For small-molecule organic materials like this compound, vacuum thermal evaporation is a conventional and well-established technique for depositing high-quality thin films with precise thickness control. However, solution-based processing methods, such as spin-coating, ink-jet printing, and blade-coating, are gaining traction due to their potential for low-cost and large-area manufacturing. The development of soluble derivatives of this compound would be a key step towards enabling these solution-based fabrication routes.

Device engineering strategies are also critical for optimizing performance. This includes the design of multi-layer device architectures with dedicated layers for charge injection, transport, and emission. The proper selection of materials for each layer is essential to ensure efficient charge balance and to confine excitons within the emissive layer. For instance, the use of appropriate electron and hole transport layers with well-matched energy levels can significantly enhance the efficiency and stability of an OLED.

Moreover, advanced device structures, such as tandem OLEDs, where multiple emissive units are stacked together, can lead to higher efficiency and longer lifetimes. The optimization of optical outcoupling, for example through the use of micro-lenses or nano-patterned substrates, is another important aspect of device engineering that can boost the external quantum efficiency.

Exploration of New Application Domains

Beyond its potential use in OLEDs, this compound and its derivatives could be explored for a variety of other application domains. The inherent photophysical properties of the anthracene core, combined with the tunability afforded by the phenyl substituents, make it a versatile molecular scaffold.

One potential application is in the field of organic scintillators for radiation detection. The ability of anthracene derivatives to emit light upon interaction with high-energy radiation makes them suitable candidates for this purpose. The high fluorescence quantum yield and fast decay times are desirable properties for scintillator materials.

Another emerging area is in organic solid-state lasers. Materials with high optical gain and low amplified spontaneous emission (ASE) thresholds are required for lasing applications. By carefully designing the molecular structure and controlling the morphology of the thin film, it may be possible to achieve efficient lasing from this compound-based materials.

Furthermore, the sensitivity of the fluorescence of some polycyclic aromatic hydrocarbons to their local environment could be exploited for chemical sensing applications. Changes in the emission spectrum or intensity of a this compound-based sensor upon exposure to specific analytes could form the basis of a detection mechanism. The table below lists some potential new application domains for this class of compounds.

Application DomainKey PropertyPotential Function
Organic Scintillators RadioluminescenceDetection of ionizing radiation.
Organic Solid-State Lasers Stimulated Emission, High Optical GainCoherent light generation.
Chemical Sensors Environment-sensitive FluorescenceDetection of specific chemical analytes.
Organic Photovoltaics Light Absorption, Charge TransportAs a donor or acceptor material in solar cells.

Synergistic Experimental and Computational Research Paradigms

A synergistic approach that combines experimental synthesis and characterization with computational modeling is crucial for accelerating the discovery and optimization of new materials based on this compound. Computational chemistry can provide valuable insights into the structure-property relationships of these molecules, guiding the experimental efforts towards the most promising candidates.

Quantum chemical calculations, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), can be used to predict the electronic and optical properties of designed molecules before they are synthesized. This includes the calculation of HOMO/LUMO energy levels, absorption and emission spectra, and excited state properties. Such predictions can help to screen large numbers of potential candidates and prioritize the most promising ones for synthesis.

Molecular dynamics (MD) simulations can be employed to study the morphology and intermolecular interactions in the solid state. This is particularly important for understanding how molecules pack in thin films and how this packing affects their charge transport and luminescent properties.

The computational results can then be validated and refined through experimental characterization. The synthesized materials can be studied using a variety of spectroscopic and microscopic techniques to determine their actual properties. This feedback loop between theory and experiment allows for a more efficient and rational design of new materials with improved performance. This integrated approach will be instrumental in unlocking the full potential of this compound and its derivatives in various technological applications.

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